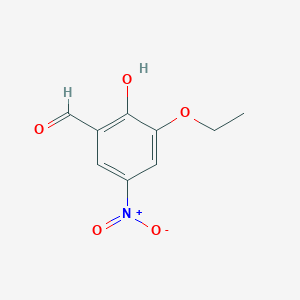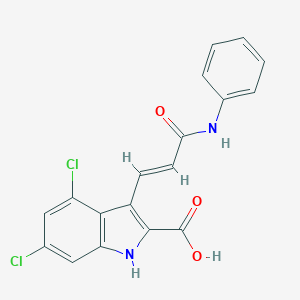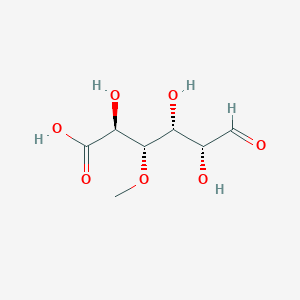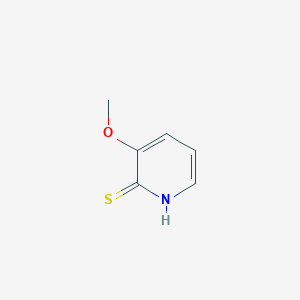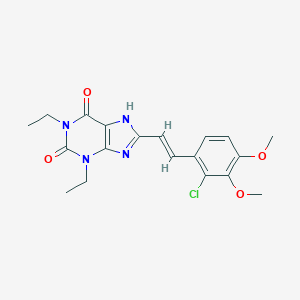
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine, also known as CDMX, is a xanthine derivative that has been synthesized for its potential use in scientific research. Xanthine derivatives are known to have various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. CDMX, in particular, has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mecanismo De Acción
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is thought to exert its neuroprotective effects through multiple mechanisms. One proposed mechanism is the inhibition of oxidative stress, which is implicated in the development and progression of neurodegenerative diseases. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to reduce oxidative stress markers in animal models of Parkinson's disease. Additionally, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to inhibit the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In animal models of Parkinson's disease, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to protect against dopaminergic neuron damage and reduce oxidative stress markers. In vitro studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine inhibits the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is its potential as a therapeutic agent for neurodegenerative diseases, which are a significant burden on global health. Additionally, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective properties in animal models of Parkinson's disease and Alzheimer's disease. However, one limitation of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is that its mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine. One area of interest is the development of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine derivatives with improved pharmacological properties. Additionally, further research is needed to understand the mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine and its potential therapeutic effects in neurodegenerative diseases. Finally, clinical trials are needed to determine the safety and efficacy of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine as a therapeutic agent for neurodegenerative diseases in humans.
Métodos De Síntesis
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine can be synthesized through a multi-step process, starting with the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with ethylxanthine in the presence of a base to form (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine.
Aplicaciones Científicas De Investigación
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In vitro studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has neuroprotective properties, including the ability to inhibit the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has also been shown to protect against dopaminergic neuron damage in animal models of Parkinson's disease.
Propiedades
Número CAS |
155271-42-4 |
|---|---|
Nombre del producto |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine |
Fórmula molecular |
C19H21ClN4O4 |
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21ClN4O4/c1-5-23-17-15(18(25)24(6-2)19(23)26)21-13(22-17)10-8-11-7-9-12(27-3)16(28-4)14(11)20/h7-10H,5-6H2,1-4H3,(H,21,22)/b10-8+ |
Clave InChI |
ZNDCDCSHKOAZIS-CSKARUKUSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
Sinónimos |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3-diethyl-, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



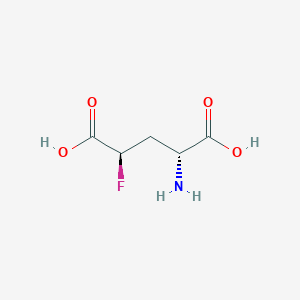

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)
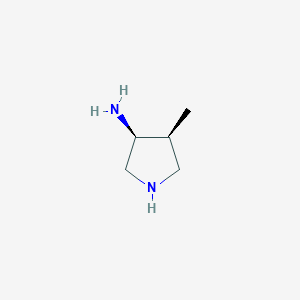

![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)
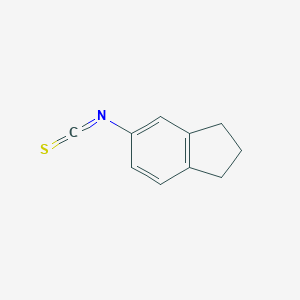
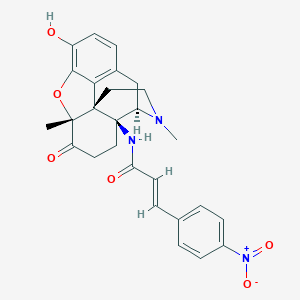
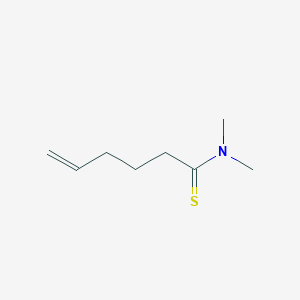
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)
